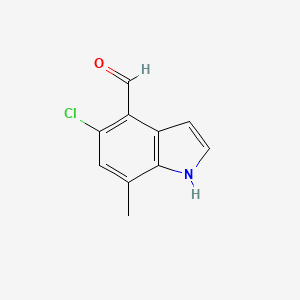

5-chloro-7-methyl-1H-indole-4-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

5-chloro-7-methyl-1H-indole-4-carbaldehyde |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-9(11)8(5-13)7-2-3-12-10(6)7/h2-5,12H,1H3 |

InChI Key |

UCFJKBKLVHQUNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1NC=C2)C=O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies

Reactions at the Indole (B1671886) Nitrogen (N-1 Position)

The nitrogen atom in the indole ring, being a secondary amine, possesses a lone pair of electrons and an acidic proton, making it a key site for various chemical modifications.

The N-H proton of the indole can be readily deprotonated by a suitable base to form an indolyl anion, which is a potent nucleophile. This anion can then react with various electrophiles, such as alkyl halides or acylating agents, to yield N-substituted indoles.

N-Alkylation: Classical conditions for N-alkylation involve the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. rsc.org These reactions generally proceed with high selectivity for N-alkylation over C-alkylation. rsc.org For 5-chloro-7-methyl-1H-indole-4-carbaldehyde, this reaction would introduce an alkyl group at the N-1 position. The choice of the base and solvent system is crucial to optimize the reaction yield and minimize side reactions.

N-Acylation: The N-acylation of indoles introduces an acyl group onto the nitrogen atom, a transformation of significant importance in the synthesis of biologically active molecules. While traditional methods often employ reactive and sensitive acyl chlorides, milder and more chemoselective approaches have been developed. One such method utilizes thioesters as a stable source of the acyl group. nih.gov The reaction typically proceeds via a base-promoted deprotonation of the indole, followed by a nucleophilic substitution on the thioester. nih.gov Cesium carbonate (Cs₂CO₃) has been found to be an effective base for this transformation. nih.gov

Table 1: Illustrative N-Alkylation and N-Acylation Reactions

| Entry | Electrophile | Reagent and Conditions | Product |

|---|---|---|---|

| 1 | Methyl Iodide | NaH, DMF, 0 °C to rt | 5-chloro-1,7-dimethyl-1H-indole-4-carbaldehyde |

| 2 | Benzyl (B1604629) Bromide | K₂CO₃, Acetonitrile, reflux | 1-benzyl-5-chloro-7-methyl-1H-indole-4-carbaldehyde |

| 3 | S-methyl thioacetate | Cs₂CO₃, Xylene, 140 °C | 1-acetyl-5-chloro-7-methyl-1H-indole-4-carbaldehyde |

In multi-step syntheses, it is often necessary to protect the N-H group of the indole to prevent unwanted side reactions. An ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable under mild conditions.

Common protecting groups for the indole nitrogen include:

Sulfonyl groups: Tosyl (Ts) and benzenesulfonyl (Bs) groups are widely used. They are typically introduced by reacting the indole with the corresponding sulfonyl chloride in the presence of a base. organic-chemistry.org

Carbamates: tert-Butoxycarbonyl (Boc) is a common protecting group that can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Alkyl groups: Benzyl (Bn) and substituted benzyl groups can serve as protecting groups.

Reactions at the Indole Carbon Atoms (C-2, C-3, C-4, C-5, C-7 Positions)

The carbon atoms of the indole ring exhibit different reactivities towards electrophilic and nucleophilic reagents, which is influenced by the inherent electronic properties of the indole system and the directing effects of the substituents.

The indole ring is highly susceptible to electrophilic attack, with the C-3 position being the most nucleophilic and, therefore, the preferred site for substitution. However, in this compound, the C-3 position is unsubstituted, making it the likely primary site for electrophilic attack. The electron-donating methyl group at C-7 and the electron-withdrawing chloro and formyl groups at C-5 and C-4, respectively, will further influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions for indoles include:

Halogenation: Introduction of a halogen atom (e.g., Br, Cl, I) typically at the C-3 position.

Nitration: Introduction of a nitro group (NO₂).

Sulfonation: Introduction of a sulfonic acid group (SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

The formyl group at the C-4 position is a deactivating group and will direct incoming electrophiles away from its vicinity, while the methyl group at C-7 is an activating group. The chloro group at C-5 is deactivating yet ortho-, para-directing. The interplay of these electronic effects will determine the final position of substitution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ | 3-bromo-5-chloro-7-methyl-1H-indole-4-carbaldehyde |

| Nitration | HNO₃/H₂SO₄ | 5-chloro-7-methyl-3-nitro-1H-indole-4-carbaldehyde |

| Acylation | Acetyl chloride/AlCl₃ | 3-acetyl-5-chloro-7-methyl-1H-indole-4-carbaldehyde |

While direct nucleophilic aromatic substitution on the electron-rich indole ring is generally difficult, it can be achieved under specific conditions, particularly when the ring is activated by electron-withdrawing groups or through the use of transition metal catalysis. The chlorine atom at the C-5 position of this compound is a potential site for nucleophilic substitution and a handle for cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, have become powerful tools for the functionalization of haloindoles. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen. For this compound, the C-5 chloro substituent can be coupled with a variety of partners, including boronic acids (Suzuki), alkenes (Heck), and terminal alkynes (Sonogashira).

Halogen migration in heterocyclic systems, often referred to as a "halogen dance," is a known phenomenon that can occur under basic or organometallic conditions. While there is no clear evidence for intramolecular halogen migrations in azoles in general, theoretical studies have explored the energetics of such processes. masterorganicchemistry.com These migrations are thought to proceed through intermediates where the halogen moves from one position to another on the ring. In the context of this compound, such a migration is not commonly expected under standard conditions but could potentially be induced under specific, often harsh, reaction conditions.

Reactivity of the 4-Carbaldehyde Functional Group

The aldehyde functionality at the C4 position of the indole scaffold is a primary site for nucleophilic attack and condensation reactions. This reactivity allows for the extension of the molecule's framework and the introduction of diverse functional groups and heterocyclic systems.

The reaction of the carbaldehyde group with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is a cornerstone of organic synthesis, providing a pathway to a wide array of derivatives. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

While specific studies on this compound are not extensively documented, the formation of Schiff bases from various indole-3-carbaldehydes is a well-established transformation. For instance, the condensation of indole-3-carboxaldehyde (B46971) with different amine derivatives is a common strategy for synthesizing novel compounds with potential biological activities. This reaction typically proceeds under mild conditions, often with acid or base catalysis, to afford the corresponding imine products in good yields. The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and can also be reduced to form stable secondary amines.

Table 1: Representative Schiff Base Formation with Indole Aldehydes

| Indole Aldehyde Reactant | Amine Reactant | Product Type |

|---|---|---|

| Indole-3-carbaldehyde | Aniline | N-Phenyl-(1H-indol-3-yl)methanimine |

| 5-Bromoindole-3-carbaldehyde | 4-Methoxyaniline | N-(4-Methoxyphenyl)- (5-bromo-1H-indol-3-yl)methanimine |

This table presents generalized examples of Schiff base formation with related indole aldehydes to illustrate the expected reactivity.

The aldehyde group of this compound can participate in various cyclization reactions to form fused heterocyclic systems. These intramolecular or intermolecular processes are often key steps in the synthesis of complex natural products and medicinally relevant scaffolds.

One common strategy involves the reaction of the indole aldehyde with bifunctional nucleophiles. For example, reaction with compounds containing both an amine and a thiol or hydroxyl group can lead to the formation of thiazine (B8601807) or oxazine (B8389632) rings fused to the indole core. While specific examples with the title compound are scarce, the general reactivity pattern of indole aldehydes suggests its utility in such transformations. The precise outcome of these reactions, including the regioselectivity of the cyclization, would be influenced by the reaction conditions and the nature of the reacting partner.

The Biginelli and Hantzsch reactions are multicomponent reactions that are highly valuable for the synthesis of dihydropyrimidinones and dihydropyridines, respectively. These reactions typically involve an aldehyde, a β-ketoester, and a urea (B33335) or ammonia (B1221849) source. jk-sci.comresearchgate.netwikipedia.org

The Biginelli reaction is a one-pot cyclocondensation that provides access to dihydropyrimidinones, a class of compounds with a wide range of biological activities. frontiersin.orgwisdomlib.org The reaction mechanism involves the acid-catalyzed condensation of the aldehyde with urea to form an acyliminium ion, which then reacts with the β-ketoester, followed by cyclization and dehydration. wikipedia.org The use of heteroaromatic aldehydes, including indole-based aldehydes, in the Biginelli reaction is a known strategy to generate libraries of diverse heterocyclic compounds. jk-sci.com

The Hantzsch pyridine (B92270) synthesis is a four-component reaction that yields dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. alfa-chemistry.comchemtube3d.comwikipedia.org The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. wikipedia.orgnih.gov The reaction is known to proceed with a variety of aldehydes, including aromatic and heterocyclic variants. alfa-chemistry.comroyalsocietypublishing.org The resulting dihydropyridine (B1217469) ring system is a key feature in several marketed drugs. wikipedia.org

Table 2: Multicomponent Reactions Involving Aldehydes

| Reaction Name | Key Reactants | Core Product Structure |

|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinone |

This table outlines the general components and products of the Biginelli and Hantzsch reactions, which are applicable to a wide range of aldehydes.

Friedel-Crafts reactions are a set of reactions used to attach substituents to aromatic rings. wikipedia.org While the indole nucleus itself is highly reactive towards electrophilic substitution, typically at the C3 position, the term "Friedel-Crafts acylation involving the carbaldehyde" is chemically imprecise. The aldehyde group is deactivating and would not direct acylation onto itself. It is more likely that the indole ring would undergo Friedel-Crafts type reactions.

However, the aldehyde can be used as a precursor to species that do participate in Friedel-Crafts type reactions. For instance, conversion of the aldehyde to a more reactive electrophile could facilitate intramolecular cyclizations onto the indole ring or other aromatic systems within the molecule. The indole ring is electron-rich and readily undergoes electrophilic substitution, and the presence of various substituents can influence the position of this attack.

The carbaldehyde group of this compound can react with various carbonyl compounds and CH-acids through condensation reactions. A prominent example is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst.

This reaction is a versatile method for the formation of carbon-carbon double bonds. The active methylene compound, flanked by two electron-withdrawing groups (such as esters, ketones, or nitriles), is deprotonated by the base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indole-4-carbaldehyde. Subsequent elimination of water yields the condensed product. The use of substituted indoles in such reactions allows for the synthesis of a diverse range of derivatives with potential applications in materials science and medicinal chemistry.

Derivatization and Analog Design in Academic Research

Synthesis of Novel 5-chloro-7-methyl-1H-indole-4-carbaldehyde Analogues

The synthesis of new analogues of this compound is a cornerstone of research efforts, aiming to create a diverse library of compounds for various applications. These synthetic efforts are primarily directed at three key regions of the molecule: the carbaldehyde group, the indole (B1671886) nitrogen, and the chloro and methyl substituents on the benzene (B151609) ring.

The carbaldehyde group at the C4 position of the indole ring is a versatile functional handle for a wide array of chemical transformations. Its reactivity allows for the introduction of diverse structural motifs, significantly altering the electronic and steric properties of the parent molecule.

Common modifications include oxidation to a carboxylic acid, reduction to an alcohol, and conversion into various C-N and C-C bonded derivatives. For instance, condensation reactions with amines or hydrazines can yield imines and hydrazones, respectively. The reaction with stabilized ylides, such as those used in the Wittig reaction, can introduce alkenyl functionalities.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Oxidation | KMnO4 or Ag2O | Carboxylic Acid |

| Reduction | NaBH4 or LiAlH4 | Alcohol |

| Reductive Amination | Amine, NaBH(OAc)3 | Amine |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Knoevenagel Condensation | Active methylene (B1212753) compound, base | Substituted Alkene |

The nitrogen atom of the indole ring presents another key site for derivatization. Modification at this position can influence the electronic properties of the indole ring system and introduce functionalities that can participate in further reactions or interactions.

Standard procedures for N-alkylation and N-arylation are commonly employed. N-alkylation can be achieved using alkyl halides in the presence of a base such as sodium hydride. nih.gov N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, for example, the Buchwald-Hartwig amination. The introduction of protecting groups, such as tosyl or Boc groups, is also a common strategy to modulate reactivity during multi-step syntheses. nih.gov

| Substitution Type | Typical Reagents | Resulting N-Substituent |

| N-Alkylation | Alkyl halide, NaH | Alkyl group |

| N-Arylation | Aryl halide, Pd or Cu catalyst | Aryl group |

| N-Acylation | Acyl chloride, base | Acyl group |

| N-Sulfonylation | Sulfonyl chloride, base | Sulfonyl group |

These modifications can significantly impact the molecule's lipophilicity and its ability to act as a hydrogen bond donor, which are crucial for its interaction with biological targets.

The chloro and methyl groups at the C5 and C7 positions, respectively, offer additional opportunities for structural diversification. The chlorine atom can be replaced through various nucleophilic aromatic substitution reactions or serve as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, alkyl, or alkynyl groups.

The methyl group at the C7 position can be functionalized through radical halogenation followed by nucleophilic substitution, or through oxidation to a carboxylic acid or an alcohol. These transformations enable the introduction of new functional groups that can be further elaborated.

| Position | Reaction Type | Potential Modifications |

| C5-Chloro | Suzuki Coupling | Introduction of aryl or vinyl groups |

| C5-Chloro | Sonogashira Coupling | Introduction of alkynyl groups |

| C7-Methyl | Radical Halogenation | Conversion to halomethyl for further substitution |

| C7-Methyl | Oxidation | Formation of carboxylic acid or alcohol |

Such modifications are instrumental in fine-tuning the electronic and steric profile of the molecule, which can lead to improved potency, selectivity, or other desirable properties.

Preparation of Fused Heterocyclic Systems Containing the Indole Moiety

The indole-4-carbaldehyde scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in natural products and medicinally active compounds.

One common strategy involves the intramolecular cyclization of a suitably functionalized derivative of the indole. For example, a Pictet-Spengler reaction can be employed by first converting the carbaldehyde to an amine, which can then cyclize onto the indole ring to form a β-carboline derivative. mdpi.com Another approach is the Fischer indole synthesis, which can be used to construct a new indole ring fused to the existing one. rsc.org

Furthermore, the carbaldehyde can participate in annulation reactions with various reagents to build new rings. For instance, reaction with a β-ketoester in the presence of a base can lead to the formation of a fused pyridinone ring.

Construction of Complex Multi-Component Scaffolds Derived from Indole-4-carbaldehyde

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds from simple starting materials in a single step. rsc.orgnih.gov Indole-4-carbaldehyde can serve as a key building block in various MCRs to generate diverse and complex structures.

For example, in a Ugi-type reaction, the indole-4-carbaldehyde can react with an amine, an isocyanide, and a carboxylic acid to produce a complex acyclic intermediate that can be further cyclized to generate novel heterocyclic scaffolds. Similarly, the indole-4-carbaldehyde can participate in Passerini reactions.

Another important class of MCRs involving indole derivatives is the copper-catalyzed synthesis of spirotetrahydrocarbazoles from 2-methylindole, aromatic aldehydes, and dienophiles. beilstein-journals.org While not directly involving indole-4-carbaldehyde, this illustrates the potential of indole aldehydes in constructing complex spirocyclic systems. The development of novel MCRs utilizing this compound could provide rapid access to libraries of structurally diverse compounds for high-throughput screening.

Role As a Synthetic Building Block and Precursor in Chemical Research

Precursor for Biologically Active Indole (B1671886) Alkaloid Analogues and Synthetic Targets

Indole alkaloids are a large and diverse class of naturally occurring compounds, many of which exhibit significant pharmacological properties. rsc.orgnih.gov The structural framework of 5-chloro-7-methyl-1H-indole-4-carbaldehyde makes it an attractive starting material for the synthesis of analogues of these natural products. By modifying the aldehyde group and performing reactions on the indole ring, researchers can create libraries of novel compounds for biological screening.

The development of novel molecular scaffolds is crucial for exploring new areas of chemical biology and identifying new therapeutic agents. The indole nucleus is a well-established pharmacophore, and derivatives of this compound can be used to generate new indole-based scaffolds. These scaffolds can then be further functionalized to probe biological systems and understand disease mechanisms. The pursuit of new indole derivatives is a continuing area of focus in the development of potential treatments for a range of diseases, including cancer. mdpi.comnih.govnih.gov

The total synthesis of complex natural products is a challenging yet rewarding endeavor in organic chemistry that allows for the confirmation of proposed structures and the production of rare substances for biological evaluation. While direct evidence of the use of this compound in the total synthesis of a specific complex natural product is not yet widely reported in publicly available literature, its structural motifs are present in many complex indole alkaloids. Its potential as a key intermediate in the synthesis of such molecules is an active area of research interest. The Fischer indole synthesis is a notable method for creating the indole ring system, which is a critical step in the synthesis of many natural products. semanticscholar.org

Application in Material Science Research for Novel Functional Materials

The application of indole derivatives is not limited to the life sciences. In the field of material science, there is a growing interest in the development of organic functional materials with unique electronic and optical properties. The indole ring system, with its electron-rich nature, is an attractive component for the design of such materials. While specific research detailing the use of this compound in this area is still emerging, its potential to be incorporated into polymers or other functional materials for applications in electronics and photonics is a promising avenue for future investigation.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms for Indole (B1671886) Formation and Transformations

A likely synthetic strategy involves the initial construction of the 5-chloro-7-methyl-1H-indole core. The Bartoli indole synthesis, for instance, would involve the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. In this case, 2-chloro-6-methyl-nitrobenzene would be a suitable starting material. The mechanism commences with the addition of the vinyl Grignard reagent to the nitro group, which, after a series of steps including a wikipedia.orgwikipedia.org-sigmatropic rearrangement, leads to the formation of the indole ring. wikipedia.orgonlineorganicchemistrytutor.com The steric hindrance provided by the ortho-methyl group is often beneficial for the yield in the Bartoli synthesis. wikipedia.org

Alternatively, the Fischer indole synthesis offers another robust route. wikipedia.org This method would involve the acid-catalyzed reaction of (4-chloro-2-methylphenyl)hydrazine (B2812045) with a suitable aldehyde or ketone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the resulting hydrazone to form the indole nucleus. byjus.comtestbook.com

Once the 5-chloro-7-methyl-1H-indole scaffold is obtained, the carbaldehyde group can be introduced at the C4 position. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds, including indoles. organic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.org The indole acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. wikipedia.org While formylation of indoles typically occurs at the C3 position, directing effects of the existing substituents and specific reaction conditions can influence the regioselectivity, potentially favoring C4 substitution.

Transformations of the 4-carbaldehyde group could involve standard aldehyde chemistry, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine through condensation with primary amines. These transformations would proceed through well-established mechanistic pathways for such functional group interconversions.

Direct experimental detection of reaction intermediates in the synthesis of 5-chloro-7-methyl-1H-indole-4-carbaldehyde is not documented. However, based on the proposed synthetic pathways, key intermediates can be postulated.

In the context of the Bartoli indole synthesis, a nitrosoarene intermediate is formed after the initial reaction of the nitroarene with the Grignard reagent. wikipedia.orgjk-sci.com This nitroso intermediate can, in some cases, be isolated. wikipedia.org Subsequent intermediates include an N-vinyl hydroxylamine (B1172632) derivative which undergoes the critical wikipedia.orgwikipedia.org-sigmatropic rearrangement.

For the Fischer indole synthesis, the primary detectable intermediate is the phenylhydrazone, formed from the condensation of the substituted phenylhydrazine (B124118) and the carbonyl compound. wikipedia.orgbyjus.com This hydrazone then tautomerizes to an enamine (or 'ene-hydrazine'), which is a crucial, albeit often transient, intermediate that undergoes the sigmatropic rearrangement. wikipedia.org Following the rearrangement, a diimine species is formed, which then cyclizes and eliminates ammonia (B1221849) to yield the indole ring. wikipedia.org

In the Vilsmeier-Haack formylation step, the key intermediate is the chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.org Following the electrophilic attack by the indole ring, a cationic sigma complex (or Wheland intermediate) is formed, which then rearomatizes. The resulting substituted iminium ion is the direct precursor to the final carbaldehyde, being hydrolyzed during the reaction workup.

Characterization of such intermediates would typically involve spectroscopic techniques like NMR and IR, and in some cases, X-ray crystallography if the intermediate can be isolated in a stable, crystalline form.

Specific kinetic studies on the formation or transformation of this compound are not available. However, kinetic investigations on related indole syntheses and transformations provide insights into the factors influencing the reaction rates.

For the Fischer indole synthesis, the rate-determining step is generally considered to be the wikipedia.orgwikipedia.org-sigmatropic rearrangement. nih.gov The rate of this step is influenced by the nature of the acid catalyst, the solvent, and the electronic and steric properties of the substituents on both the phenylhydrazine and the carbonyl component.

Kinetic studies of transformations involving the carbaldehyde group would follow the general principles of aldehyde chemistry. For example, the rate of nucleophilic addition to the carbonyl carbon would be influenced by the steric hindrance around the aldehyde and the electronic nature of the indole nucleus.

Computational Chemistry Approaches

Computational chemistry provides a powerful tool for investigating the properties of molecules like this compound, offering insights that may be difficult to obtain experimentally.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of organic molecules. For this compound, DFT calculations could be employed to determine various properties.

The calculated distribution of electron density and molecular electrostatic potential (MEP) would reveal the most electron-rich and electron-poor regions of the molecule. The indole nitrogen and certain positions on the pyrrole (B145914) ring are typically nucleophilic, while the carbonyl carbon of the carbaldehyde group is electrophilic. The chlorine atom would inductively withdraw electron density. The MEP would visualize these reactive sites, with negative potential (often colored red or yellow) indicating nucleophilic areas and positive potential (blue) highlighting electrophilic centers.

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key information about reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. For substituted indoles, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower both HOMO and LUMO energies.

DFT can also be used to calculate global reactivity descriptors, which provide a quantitative measure of reactivity.

Table 1: Calculated Reactivity Descriptors for a Generic Substituted Indole

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

This table is illustrative and the values would need to be calculated specifically for this compound.

The conformation of this compound, particularly the orientation of the carbaldehyde group relative to the indole ring, can be investigated using computational methods. By calculating the potential energy surface as a function of the relevant dihedral angles, the most stable conformers can be identified. The carbaldehyde group is likely to be coplanar with the indole ring to maximize conjugation, but two planar conformers (with the carbonyl oxygen pointing towards or away from the C5 position) are possible. Computational analysis can determine the relative energies of these conformers and the energy barrier for their interconversion.

Computational chemistry is also a valuable tool for predicting spectroscopic properties, which can aid in the characterization of the molecule. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. These calculations can help in understanding the influence of the various substituents on the electronic structure.

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the compound. Vibrational frequencies from Infrared (IR) and Raman spectroscopy can also be calculated and compared to experimental spectra to aid in structural elucidation and vibrational mode assignment.

Molecular modeling can be used to simulate chemical reactions and predict their outcomes, providing insights into reactivity and selectivity. For the formation of this compound, modeling could be used to study the regioselectivity of the Vilsmeier-Haack formylation on the 5-chloro-7-methyl-1H-indole precursor. By calculating the activation energies for the electrophilic attack at different positions of the indole ring (e.g., C3 vs. C4), the most likely site of formylation can be predicted. Such studies often involve locating the transition state structures for each possible reaction pathway.

Similarly, for transformations of the carbaldehyde group, molecular modeling can predict the stereoselectivity or regioselectivity of subsequent reactions. For example, in the case of a nucleophilic addition to the carbonyl group, computational models can help predict which face of the carbonyl is more likely to be attacked, which is particularly relevant if a new stereocenter is formed.

Modeling can also provide insights into the reaction mechanisms by mapping the entire reaction coordinate, from reactants to products, including any intermediates and transition states. This allows for a detailed understanding of the energy profile of the reaction and the factors that control its rate and outcome.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Indole (B1671886) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework. For a substituted indole derivative such as 5-chloro-7-methyl-1H-indole-4-carbaldehyde, ¹H and ¹³C NMR spectra would provide critical information about the chemical environment of each proton and carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive as specific experimental data is not publicly available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 11.0 - 12.5 (broad singlet) | - |

| C=OH | 9.5 - 10.5 (singlet) | - |

| Ar-H | 7.0 - 8.5 (various multiplicities) | - |

| CH ₃ | 2.0 - 3.0 (singlet) | - |

| C =O | - | 185 - 195 |

| Ar-C | - | 110 - 140 |

| C H₃ | - | 15 - 25 |

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, a series of two-dimensional (2D) NMR experiments would be conducted.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, for instance, within the aromatic system of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the positions of the chloro, methyl, and carbaldehyde groups on the indole scaffold by showing correlations between the protons of the methyl group and the aromatic carbons, or the aldehydic proton and nearby ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations which help to determine the molecule's three-dimensional conformation.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in the elucidation of its structure. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The exact molecular weight of C₁₀H₈ClNO is 193.0294 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) that matches this value with high accuracy (typically within a few parts per million), confirming the molecular formula. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks approximately in a 3:1 ratio of intensity ([M]+ and [M+2]+), corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns observed in the MS/MS spectrum would provide further structural information by showing the loss of specific functional groups (e.g., CO, CH₃).

Chromatographic Techniques for Purification and Purity Assessment in Research (HPLC, LC-MS, UPLC)

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a research compound. A sample of this compound would be analyzed using a suitable stationary phase (e.g., C18) and mobile phase. The purity is determined by the percentage of the total peak area that corresponds to the main product peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. An LC-MS analysis would confirm that the peak observed in the chromatogram corresponds to the compound with the correct molecular weight for this compound.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more advanced form of HPLC that uses smaller particle sizes in the stationary phase, allowing for faster and more efficient separations with higher resolution. This would be particularly useful for resolving the target compound from closely related impurities. While commercial suppliers indicate that such data exists bldpharm.com, specific chromatograms or method details are not found in publicly available research papers.

Future Research Directions and Challenges

Development of Novel Regioselective and Stereoselective Synthetic Pathways

A primary challenge in indole (B1671886) chemistry is the control of regioselectivity, particularly for functionalization on the benzene (B151609) portion of the bicyclic system (positions 4, 5, 6, and 7). nih.gov While methods for C2 and C3 functionalization are well-established, accessing the C4 position with a carbaldehyde group, especially in the presence of other substituents, requires sophisticated synthetic design.

Future research should focus on developing novel catalytic systems that can directly and selectively introduce the formyl group at the C4 position of a pre-functionalized 5-chloro-7-methyl-1H-indole core. Transition-metal catalysis, particularly using palladium, rhodium, or copper, has shown promise for the site-selective C-H functionalization of indoles. nih.govsciencedaily.com The development of directing groups that can be temporarily installed on the indole nitrogen and subsequently removed would be a powerful strategy. For instance, a copper-mediated C4-H sulfonylation of indoles has been reported using a transient directing group strategy, providing a potential blueprint for other C4-functionalizations. acs.org

Furthermore, if the synthetic pathway involves the creation of chiral centers, the development of stereoselective methods will be crucial. Catalytic asymmetric dearomatization of indoles is an emerging field that allows for the conversion of the planar indole ring into three-dimensional indoline (B122111) structures with multiple stereocenters. researchgate.net Exploring such pathways starting from or leading to 5-chloro-7-methyl-1H-indole-4-carbaldehyde could open avenues to novel chiral molecules.

| Synthetic Strategy | Potential Catalyst/Reagent | Target Transformation | Key Challenge |

| Direct C4-H Formylation | Rhodium(III) or Palladium(II) complexes | C-H activation and formylation | Overcoming the intrinsic reactivity of other positions (C2, C3, C6) |

| Directed C4-Lithiations | Directed Metalation Groups (DMGs) | Ortho-lithiation followed by quenching with a formylating agent | Stability of the lithiated intermediate and functional group tolerance |

| Asymmetric Dearomatization | Chiral Phosphoric Acids or Palladium Complexes | Conversion to chiral indolines | Control of multiple stereocenters and subsequent rearomatization |

Exploration of Sustainable and Environmentally Benign Synthetic Processes

Modern chemical synthesis places a strong emphasis on "green chemistry" to minimize environmental impact. researchgate.net The synthesis of complex molecules like this compound often involves multiple steps, hazardous reagents, and significant solvent waste. Future research must address these issues by exploring more sustainable alternatives.

This includes the use of environmentally benign solvents like water or ionic liquids, and the development of catalytic reactions that can proceed under milder conditions. nih.govnih.gov Microwave-assisted organic synthesis, for example, has been shown to accelerate reactions, increase yields, and reduce waste in the preparation of various indole derivatives. researchgate.netresearchgate.net Another promising area is the use of photocatalysis, which harnesses visible light to drive chemical reactions, offering a green and economical approach to constructing complex indole alkaloids. acs.org Designing a synthetic route to this compound that incorporates these principles would be a significant advancement.

| Green Chemistry Approach | Description | Potential Benefit for Synthesis |

| Aqueous Media Synthesis | Using water as a solvent. nih.gov | Reduces reliance on volatile organic compounds (VOCs), improves safety. |

| Microwave Irradiation | Using microwave energy to heat reactions. researchgate.net | Faster reaction times, higher yields, and often cleaner reactions. |

| Photocatalysis | Using light to initiate and drive reactions. acs.org | Access to novel reaction pathways under mild conditions, reducing energy consumption. |

| Multicomponent Reactions | Combining three or more reactants in a single step. rsc.org | Increases efficiency, reduces waste, and simplifies synthetic procedures. |

Integration of High-Throughput Synthesis and Screening in Indole Research

The discovery of new drugs and materials is often accelerated by the ability to rapidly synthesize and screen large libraries of related compounds. High-throughput synthesis (HTS) techniques, such as automated and microflow synthesis, are becoming increasingly important in chemical research. nih.govlabmanager.com

Applying these technologies to the this compound scaffold would enable the creation of a diverse library of derivatives. The aldehyde functional group serves as a versatile chemical handle for further modifications, allowing for the introduction of a wide range of substituents through reactions like reductive amination, Wittig reactions, and condensations. An automated platform could synthesize hundreds or thousands of these derivatives on a nano- or micro-scale, which could then be directly subjected to high-throughput screening for biological activity. nih.gov This approach would dramatically accelerate the discovery of new lead compounds for drug development.

Advanced Computational Design of Novel Indole-Based Chemical Entities

Computational chemistry and molecular modeling are indispensable tools in modern drug design. nih.gov Techniques like molecular docking can be used to predict how a molecule like this compound might bind to a specific biological target, such as an enzyme or a receptor. nih.gov

Future research should leverage these computational tools to design novel derivatives of the title compound with enhanced biological activity. For example, docking studies could be performed against a panel of cancer-related kinases to identify modifications that would improve binding affinity and selectivity. mdpi.com Structure-based drug design can guide the synthesis of new compounds, making the drug discovery process more efficient and targeted. This approach has been successfully used to develop novel indole-based inhibitors for targets like VEGFR-2 and PI3Kα/EGFR. nih.govnih.gov

| Computational Method | Application | Desired Outcome |

| Molecular Docking | Predicting the binding mode and affinity of derivatives in a target's active site. nih.gov | Identification of key interactions and prioritization of compounds for synthesis. |

| Virtual Screening | Screening large virtual libraries of potential derivatives against a biological target. | Rapid identification of potential hit compounds from a vast chemical space. |

| Quantum Chemical Calculations | Understanding the reaction mechanism for novel synthetic routes. news-medical.net | Optimization of reaction conditions and prediction of regioselectivity. |

Investigation of Indole-Carbaldehyde Reactivity in Unprecedented Chemical Transformations

The aldehyde group at the C4 position of the indole ring imparts unique reactivity that is ripe for exploration. While many reactions of aldehydes are well-known, the specific electronic environment of the 5-chloro-7-methyl-1H-indole nucleus could lead to novel and unexpected chemical transformations.

Future research should aim to explore this reactivity. For instance, the aldehyde could participate in cascade reactions, where a sequence of intramolecular transformations leads to the rapid assembly of complex polycyclic structures. rsc.org The development of novel multicomponent reactions where the indole-4-carbaldehyde is a key reactant could also lead to the efficient synthesis of structurally diverse heterocyclic systems. sciencedaily.com Investigating its use in asymmetric catalysis, either as a substrate or as part of a chiral ligand, could also be a fruitful area of research. The reaction of indole-3-carbaldehydes with various nucleophiles is well-documented, and exploring analogous transformations at the C4-position could reveal interesting differences in reactivity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.